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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trehalose with conventional cryoprotective

agents (CPAs), supported by experimental data. We delve into the efficacy of trehalose in

maintaining cell viability and function post-cryopreservation, offering detailed methodologies for

key experiments and summarizing quantitative outcomes.

Introduction to Cryopreservation and the Role of
Trehalose
Cryopreservation is a cornerstone of biomedical research and cellular therapies, enabling the

long-term storage of biological materials at sub-zero temperatures.[1] The process, however,

can induce significant cellular stress and damage from ice crystal formation and osmotic shock.

[2] To mitigate this, cryoprotective agents (CPAs) are essential. For decades, the standard has

been cell-permeating agents like dimethyl sulfoxide (DMSO) and glycerol.[1] While effective,

these CPAs exhibit cytotoxicity, which can limit their application, particularly in regenerative

medicine.[3][4]

Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, less

toxic alternative or supplement.[1][2] Found in organisms that survive extreme dehydration,

trehalose offers unique protective properties.[5] This guide evaluates its performance against

traditional methods.
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Mechanism of Cryoprotection: How Trehalose
Works
Trehalose protects cells through several proposed mechanisms, primarily leveraging its unique

chemical structure. Unlike conventional CPAs, its efficacy is not solely dependent on

intracellular presence, though intracellular delivery can enhance its effects.[6][7]

Key Protective Mechanisms:

Membrane and Protein Stabilization: Trehalose is believed to hydrogen-bond with

phospholipids and proteins in the cell membrane, stabilizing their native conformation and

preventing denaturation during freezing and thawing.[5][6]

Vitrification (Glass Transition): Trehalose increases the glass transition temperature of the

cryopreservation solution.[6] This promotes the formation of a glassy, amorphous state

(vitrification) rather than damaging ice crystals, effectively encasing and protecting the cells.

[6]

Water Replacement: During freezing-induced dehydration, trehalose can replace water

molecules at the membrane surface, preventing fusion and phase transitions.
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Figure 1. Protective mechanisms of trehalose against cryopreservation-induced cell stress.

Comparative Performance: Trehalose vs.
Conventional CPAs
The effectiveness of trehalose varies significantly depending on the cell type, its concentration,

and whether it is used as a sole agent or in combination with DMSO.

Stem Cells
Trehalose has shown considerable benefits for various stem cell types, often by allowing for a

reduction in DMSO concentration, thereby minimizing toxicity while maintaining high viability.
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Cell Type
Cryoprotectant
(s)

Key Findings
Viability/Recov
ery Rate

Reference

Murine

Spermatogonial

Stem Cells

(SSCs)

10% DMSO

(Control) vs. 10%

DMSO + 50 mM

Trehalose

Significantly

higher cell

viability and

recovery with

trehalose.

Viability (1 wk):

76.1% (Control)

vs. 89.7%

(Trehalose)

Recovery (1 wk):

58.2% (Control)

vs. 82.9%

(Trehalose)

[5]

Murine SSCs

10% DMSO

(Control) vs. 10%

DMSO + 200

mM Trehalose

No significant

increase in

viability, but

significantly

higher

proliferation and

lower apoptosis

post-thaw.

Proliferation (1

mo): ~28%

(Control) vs.

~49%

(Trehalose)

[5][6]

Fish Embryonic

Stem Cells

DMSO alone vs.

0.8 M DMSO +

0.2 M Trehalose

Combination

demonstrated

better survival,

recovery, and

colony

morphology.

>83% viability

with the

combination.

[3]

Human Adipose-

Derived Stem

Cells (hADSCs)

5% DMSO vs.

250 mM

Trehalose (sole

CPA)

Trehalose alone

resulted in very

poor viability.

75% (DMSO) vs.

11% (Trehalose).
[6]
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hADSCs

10% DMSO vs.

Trehalose (pre-

incubation)

Pre-incubation

with trehalose

significantly

increased post-

thaw viability,

comparable to

DMSO.

~88.2% (DMSO)

vs. ~88.1%

(Trehalose).

[8]

Human

Peripheral Blood

Stem Cells

10% DMSO

(Control) vs. 1 M

Trehalose (sole

CPA)

Trehalose

improved cell

survival after

thawing

compared to the

standard DMSO

protocol.

Trehalose

showed higher

viability.

[2][9][10]

Other Cell Types
The benefits of trehalose extend to other cell types, including hepatocytes and dendritic cells,

where maintaining complex functions post-thaw is critical.
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Cell Type
Cryoprotectant
(s)

Key Findings
Viability/Recov
ery Rate

Reference

Human

Hepatocytes

10% DMSO

(Control) vs. 10%

DMSO + 200

mM Trehalose

Addition of

trehalose

improved

viability.

47% (Control) vs.

63% (Trehalose).
[6]

Rat Hepatocytes

5% DMSO vs.

200 mM

Trehalose (sole

CPA)

Trehalose alone

resulted in

slightly higher

viability than

DMSO alone.

75% (DMSO) vs.

80% (Trehalose).
[6][9]

Human Dendritic

Cells (DCs)

10% DMSO

(Control) vs. 10%

DMSO + 50

µg/mL Trehalose

Trehalose better

preserved

viability, function,

mitochondrial

membrane

potential, and

cytoskeleton

integrity.

Higher viability

and lower

apoptotic

mediators in the

trehalose group.

[11]

Human

Embryonic

Kidney (HEK)

Cells (3D

Culture)

Trehalose vs.

DMSO or

Glycerol

In alginate

microcapsules,

trehalose yielded

significantly

higher viability.

36.0%

(Trehalose) vs.

~20.6%

(DMSO/Glycerol)

, a ~75%

improvement.

[12][13]

Bovine

Endothelial Cells

10% DMSO vs.

0.2-0.4 M

Trehalose (with

pre-incubation)

An optimized

trehalose-only

protocol resulted

in high metabolic

activity post-

thaw.

87% post-

preservation

metabolic activity

with trehalose.

[4][14]

Experimental Protocols
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Accurate evaluation of cryoprotectant efficacy requires standardized and reproducible

protocols. Below are methodologies for cryopreservation with trehalose and subsequent

assessment of cell viability and function.
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Figure 2. Standardized workflow for cell cryopreservation and subsequent evaluation.
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Cryopreservation Protocol (General)
This protocol is a composite based on common practices cited in the literature.[2][5][15]

Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge and discard

the supernatant.

Pre-incubation (Optional but Recommended): For some cell types, pre-culturing with 100-

200 mM trehalose for 24 hours can improve intracellular uptake and subsequent survival.[4]

[6]

Freezing Medium Preparation: Prepare a freezing medium consisting of a basal culture

medium (e.g., IMDM or DMEM), serum (e.g., 10-20% FBS), and the cryoprotectant(s).

Trehalose + DMSO: A common combination is 5-10% DMSO supplemented with 50-200

mM trehalose.[3][5]

Trehalose Only: Concentrations typically range from 200 mM to 1 M.[2][9]

Freezing:

Resuspend the cell pellet gently in the chilled freezing medium to the desired cell

concentration.

Aliquot cell suspension into cryovials.

Place vials in a controlled-rate freezing container (e.g., "Mr. Frosty") that provides a

cooling rate of approximately -1°C per minute.[15]

Place the container in a -80°C freezer for at least 4 hours (or overnight).

Storage: Transfer vials to a liquid nitrogen freezer (-196°C) for long-term storage.

Thawing:

Rapidly thaw vials in a 37°C water bath until only a small ice crystal remains.[10]
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Immediately and slowly dilute the cell suspension in a warm basal medium to reduce

osmotic stress.

Centrifuge the cells, remove the supernatant containing the CPA, and resuspend in fresh

culture medium.

Cell Viability Assessment: Trypan Blue Exclusion
This method distinguishes between viable cells with intact membranes and non-viable cells.[5]

[10]

Principle: Trypan blue is a vital stain that cannot penetrate the intact membrane of live cells.

Dead cells lose membrane integrity and are stained blue.

Procedure:

Take a small aliquot of the post-thaw cell suspension.

Mix with an equal volume of 0.4% Trypan Blue solution.

Incubate for 1-2 minutes at room temperature.

Load a hemocytometer and count the number of stained (non-viable) and unstained

(viable) cells under a microscope.

Calculation:

Viability (%) = (Number of viable cells / Total number of cells) x 100

Recovery Rate (%) = (Number of recovered viable cells / Number of frozen cells) x 100[5]

Cell Function Assessment
Evaluating cell function post-thaw is critical to ensure that cryopreservation has not altered the

biological utility of the cells.

Proliferation Assays (e.g., MTT, WST): These colorimetric assays measure the metabolic

activity of cells, which correlates with cell proliferation and viability. They are often performed
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at set time points (e.g., 24, 48, 72 hours) post-thawing to assess recovery and growth.[12]

Stem Cell Function: For stem cells, functionality is the ultimate test.

Marker Expression: Use flow cytometry or immunofluorescence to assess the expression

of key stemness markers (e.g., SSEA-1, ALP).[3]

Differentiation Potential: Culture the thawed stem cells in specific differentiation media

(e.g., towards osteocytes, adipocytes, or megakaryocytes) and assess the formation of

mature cell types.[8][10]

In Vivo Transplantation: The gold standard for some stem cells, such as spermatogonial

stem cells, involves transplanting the thawed cells into a recipient animal to confirm their

ability to reconstitute tissue.[5]

Conclusion and Recommendations
Trehalose presents a compelling option in the field of cryopreservation. Its primary advantage

is its low toxicity compared to DMSO, which is particularly crucial for cells intended for

therapeutic use.[3][4]

As a Supplement: The most consistent and effective application of trehalose is as a

supplement to standard DMSO-based freezing media. Adding 50-200 mM trehalose can

significantly improve post-thaw viability and function while sometimes allowing for a

reduction in DMSO concentration.[5][6][8]

As a Sole CPA: Using trehalose as the sole cryoprotectant can be effective for certain cell

types, but its success is often contingent on optimizing protocols to overcome its low

membrane permeability, for example, through pre-incubation or electroporation.[4][6][8]

Cell-Type Dependency: The optimal cryopreservation strategy is highly cell-type dependent.

A protocol that is successful for stem cells may not be for hepatocytes. Therefore, empirical

testing and optimization are essential.

In summary, incorporating trehalose into cryopreservation protocols offers a clear path toward

improving the quality and safety of cryopreserved cells, enhancing their utility in research, drug

development, and clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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